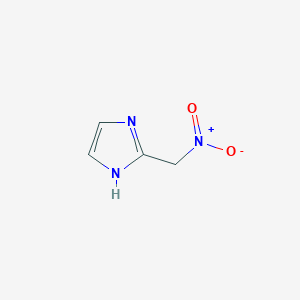

2-Nitromethylimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Nitromethylimidazole is a compound belonging to the nitroimidazole family, characterized by the presence of a nitro group attached to the imidazole ring. Nitroimidazoles are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antiprotozoal agents . The nitro group in these compounds plays a crucial role in their biological activity, making them valuable in various therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitromethylimidazole typically involves the nitration of imidazole derivatives. One common method is the reaction of imidazole with a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the desired position on the imidazole ring . Another approach involves the cyclization of amido-nitriles in the presence of nickel catalysts, which allows for the formation of disubstituted imidazoles under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale nitration processes, utilizing continuous flow reactors to ensure efficient and controlled nitration. The use of heterogeneous catalysts, such as ZnFe2O4 nanoparticles, has also been explored to enhance the yield and selectivity of the desired product .

Análisis De Reacciones Químicas

Types of Reactions

2-Nitromethylimidazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amino group, leading to the formation of aminoimidazole derivatives.

Substitution: The nitro group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

Substitution: Halogenation reactions typically involve reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

Oxidation: Formation of nitrosoimidazole or nitrate derivatives.

Reduction: Formation of aminoimidazole derivatives.

Substitution: Formation of halogenated or alkylated imidazole derivatives.

Aplicaciones Científicas De Investigación

2-Nitromethylimidazole has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-nitromethylimidazole involves the reduction of the nitro group to generate reactive intermediates. These intermediates can interact with cellular components, leading to the disruption of essential biological processes. In the case of its use as an antibiotic, the reduced nitro group forms free radicals that damage bacterial DNA, proteins, and membranes, ultimately leading to cell death . The compound’s ability to target hypoxic cells makes it particularly effective against anaerobic bacteria and parasites .

Comparación Con Compuestos Similares

Similar Compounds

Metronidazole: A 5-nitroimidazole derivative used to treat anaerobic bacterial and protozoal infections.

Tinidazole: Another 5-nitroimidazole with similar applications to metronidazole.

Benznidazole: A 2-nitroimidazole used primarily for the treatment of Chagas disease.

Uniqueness of 2-Nitromethylimidazole

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry. Additionally, its effectiveness against hypoxic cells highlights its potential in targeting anaerobic infections and certain types of cancer .

Actividad Biológica

2-Nitromethylimidazole is a compound belonging to the nitroimidazole family, which has garnered significant attention for its diverse biological activities, particularly in the fields of antimicrobial and antiparasitic research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential applications in drug development.

Chemical Structure and Properties

This compound features a nitro group (-NO₂) attached to the methyl group of the imidazole ring. This structural characteristic is crucial for its biological activity, as the nitro group is known to participate in redox reactions, contributing to the compound's pharmacological effects.

Antimicrobial Activity

Nitroimidazoles, including this compound, are primarily recognized for their antimicrobial properties. They are effective against a range of anaerobic bacteria and protozoa. The mechanism of action typically involves the reduction of the nitro group under anaerobic conditions, leading to the formation of reactive intermediates that damage bacterial DNA.

- Efficacy Against Helicobacter pylori : Recent studies have shown that derivatives of nitroimidazoles exhibit significant activity against metronidazole-resistant strains of Helicobacter pylori. For instance, certain synthesized compounds demonstrated minimum inhibitory concentrations (MICs) as low as 8 µg/mL against resistant strains, indicating a promising avenue for overcoming existing resistance issues .

- Antiparasitic Activity : The compound has also shown activity against Trypanosoma cruzi, with an IC50 value of approximately 4.76 µM. This suggests that this compound could serve as a lead compound in developing new antichagasic drugs .

| Pathogen | Activity | IC50/MIC |

|---|---|---|

| Trypanosoma cruzi | Antiparasitic | IC50 = 4.76 µM |

| Helicobacter pylori | Antimicrobial (resistant strains) | MIC = 8 µg/mL |

Cytotoxicity

The cytotoxicity profile of this compound has been evaluated against various cell lines. For instance, it exhibited low cytotoxicity with an IC50 greater than 500 µM against LLC-MK2 cells, indicating a favorable safety profile for potential therapeutic use .

The biological activity of this compound can be attributed to several mechanisms:

- Reduction of Nitro Group : Under anaerobic conditions, the nitro group is reduced to form reactive species that interact with DNA and other cellular components.

- Formation of Free Radicals : The reduction process generates free radicals that can induce oxidative stress in microbial cells.

- Inhibition of Nucleic Acid Synthesis : The reactive intermediates formed can interfere with nucleic acid synthesis, leading to cell death.

Case Studies

Several studies have highlighted the efficacy and potential applications of this compound:

- Study on Antiparasitic Activity : A study demonstrated that derivatives based on this compound could enhance antiparasitic profiles through molecular hybridization strategies. These strategies involve linking the imidazole core with other bioactive molecules to improve efficacy against T. cruzi .

- Research on Antimicrobial Resistance : Another study focused on synthesizing new nitroimidazole derivatives to combat metronidazole-resistant H. pylori. The results indicated that modifications to the imidazole structure could yield compounds effective against resistant strains .

Propiedades

Número CAS |

393516-79-5 |

|---|---|

Fórmula molecular |

C4H5N3O2 |

Peso molecular |

127.10 g/mol |

Nombre IUPAC |

2-(nitromethyl)-1H-imidazole |

InChI |

InChI=1S/C4H5N3O2/c8-7(9)3-4-5-1-2-6-4/h1-2H,3H2,(H,5,6) |

Clave InChI |

UJGLGHFVENLPLA-UHFFFAOYSA-N |

SMILES canónico |

C1=CN=C(N1)C[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.